3-Thiophenecarboxylic acid
Overview
Description
3-Thiophenecarboxylic acid is a compound that belongs to the family of thiophene derivatives, which are known for their aromatic character and sulfur-containing heterocyclic structure. The presence of the carboxylic acid functional group at the 3-position of the thiophene ring makes it a versatile intermediate for various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of derivatives of 3-thiophenecarboxylic acid can be achieved through palladium-catalyzed perarylation, which involves the cleavage of C-H bonds and decarboxylation when treated with aryl bromides, leading to tetraarylated products . Additionally, optically active derivatives such as 3-morpholinecarboxylic acid and tetrahydro-2H-1,4-thiazine-3-carboxylic acid can be synthesized from benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate through reactions with 2-chloroethanol or 2-chloroethanethiol .
Molecular Structure Analysis
The molecular and electronic structures of thiophene derivatives have been studied using computational methods such as AM1 and MNDO. These studies help in understanding the conformational stability and electronic transitions of the molecules, which are important for their chemical behavior and potential applications . The structural parameters obtained from these studies are in good agreement with experimental data, ensuring the reliability of the computational models .
Chemical Reactions Analysis
3-Thiophenecarboxylic acid and its derivatives participate in various chemical reactions. For instance, rhodium-catalyzed C3-selective alkenylation allows for the regioselective modification of the thiophene ring without decarboxylation . Organotin(IV) derivatives of thiophene-2-carboxylic acid have been synthesized and assessed for their potential in enzyme inhibition, antibacterial activity, and DNA protection .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. Coordination polymers incorporating thiophene dicarboxylic acids exhibit diverse architectures and physical properties, which are dependent on the ligands and metal ions used . Water-soluble polythiophene carboxylic acids show unique solution properties and pH-induced conformational changes, which are distinct from common flexible polyelectrolytes . The thermal and spectral properties of copper(II) complexes with thiophene dicarboxylic acids have been characterized, revealing the influence of ligands on the coordination geometry and overall structure .
Scientific Research Applications
Catalysis and Organic Synthesis
3-Thiophenecarboxylic acid plays a significant role in catalysis and organic synthesis. Nakano et al. (2008) demonstrated that 3-thiophene- and 3-furancarboxylic acids effectively undergo perarylation, accompanied by cleavage of C-H bonds and decarboxylation, in the presence of a palladium catalyst (Nakano et al., 2008). Additionally, Iitsuka et al. (2013) explored the C3-alkenylation of substituted thiophene-2-carboxylic acids using a rhodium/silver-catalyzed oxidative coupling process (Iitsuka et al., 2013).
Solubility and Thermodynamic Research
Liu et al. (2014) investigated the solubility of 3-thiophenecarboxylic acid in binary solvent mixtures and its thermodynamic properties, providing valuable data for industrial purification processes (Liu et al., 2014).
Thermochemical Properties
Temprado et al. (2002) conducted a comprehensive study on the enthalpies of combustion and sublimation of 3-thiophenecarboxylic acids, contributing to a deeper understanding of their gas-phase enthalpies of formation and stability (Temprado et al., 2002).
Electrochemical Applications
Kang et al. (2004) explored the use of 3-thiophenecarboxylic acid in the synthesis of polythiophene derivatives for electrochemical DNA sensors, highlighting its potential in biosensing applications (Kang et al., 2004). Additionally, Alves et al. (2010) studied the electrochemical polymerization and characterization of 3-substituted thiophene conducting copolymers, which are suitable for electrochromic displays (Alves et al., 2010).
Synthesis and Characterization
Bădiceanu et al. (2014) synthesized and characterized new thioureas derived from 3-thiophenecarboxylic acid, revealing their antifungal activity (Bădiceanu et al., 2014).
Computational Studies
Issa et al. (2020) conducted a computational study of 3-thiophene acetic acid, examining its molecular docking, electronic, and intermolecular interactions, which are crucial for applications in drug design and material science (Issa et al., 2020).
Safety And Hazards
properties
IUPAC Name |
thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVOMSDITJMNET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2S | |
Record name | b-thiophenic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
127340-37-8 | |
Record name | 3-Thiophenecarboxylic acid, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127340-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40236745 | |
Record name | 3-Thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophenecarboxylic acid | |
CAS RN |
88-13-1 | |
Record name | 3-Thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiophenecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Thiophenecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66314 | |
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Record name | 3-Thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-thenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-THIOPHENECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V3012Q6BE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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